2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene

Description

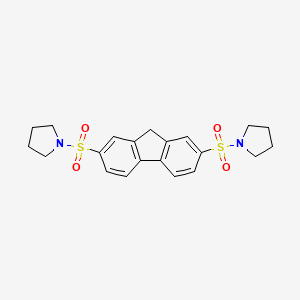

2,7-Bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene is a fluorene-based derivative functionalized with sulfonamide-linked pyrrolidine groups at the 2- and 7-positions. The sulfonyl groups are electron-withdrawing, which likely stabilizes LUMO levels, while the pyrrolidine rings (5-membered) enhance solubility and reduce steric hindrance compared to bulkier substituents. Such modifications are typical in materials designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) or fluorescent probes .

Properties

IUPAC Name |

1-[(7-pyrrolidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c24-28(25,22-9-1-2-10-22)18-5-7-20-16(14-18)13-17-15-19(6-8-21(17)20)29(26,27)23-11-3-4-12-23/h5-8,14-15H,1-4,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVHPUMUFVKZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of fluorene derivatives with pyrrolidine sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Overview

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene is a chemical compound notable for its unique structural attributes, which include two pyrrolidine sulfonyl groups attached to a fluorene core. This configuration imparts distinctive chemical and physical properties, making it a subject of interest across various scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

The compound has several applications in scientific research:

Chemistry

- Building Block for Complex Molecules : It serves as a precursor in the synthesis of more intricate organic compounds and materials.

- Material Science : Its unique structure allows for the development of advanced materials with tailored properties, such as polymers and coatings.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for therapeutic applications.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with ongoing investigations into its mechanisms of action against specific cancer cell lines.

Medicine

- Therapeutic Agent Development : The compound is under exploration for its potential use in treating various medical conditions due to its biological activities.

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of this compound against multidrug-resistant bacteria. Results indicated significant activity against Gram-positive pathogens, highlighting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Anticancer Activity

Research involving this compound's anticancer effects demonstrated promising results against human cancer cell lines. The study focused on how structural modifications could enhance cytotoxicity while minimizing toxicity to non-cancerous cells.

Mechanism of Action

The mechanism of action of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can interact with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Electronic and Optical Properties

| Compound Name | Substituents | φFL (Quantum Yield) | HOMO (eV) | LUMO (eV) | Emission Color | Key Applications |

|---|---|---|---|---|---|---|

| 2,7-Bis(benzimidazolyl)-9H-fluorene | Benzimidazole-aryl groups | 0.31–0.99 | 5.43–5.84 | 2.59–3.36 | Blue | OLEDs, fluorescent probes |

| 2,7-Bis(4-methoxyphenyl)-9,9-dipropyl | Methoxyphenyl groups | N/A | N/A | N/A | N/A | Charge transport materials |

| 9,9-Diethylhexyl-fluorene derivatives | Styryl/carbazole groups | N/A | N/A | N/A | 270–420 nm | Three-photon absorption |

| Target Compound | Pyrrolidine-sulfonyl groups | Inferred lower | ~5.5 | ~3.0 | Blue/Green | OLEDs, sensors |

- Benzimidazole Analogs () : These derivatives exhibit high φFL values (up to 0.99) and strong blue emission due to extended conjugation from aryl-benzimidazole groups. Their HOMO/LUMO levels (~5.43–5.84 eV and ~2.59–3.36 eV) suggest suitability for hole/electron transport in OLEDs. The target compound’s sulfonyl groups may reduce φFL compared to benzimidazoles but improve stability and solubility .

- However, bulkier substituents like dipropyl groups may reduce fluorescence efficiency compared to the target compound’s compact pyrrolidine rings.

- Styryl/Carbazole Derivatives (): These compounds show broad absorption (270–420 nm) and nonlinear optical properties. The target compound’s sulfonamide groups may lack similar three-photon absorption but could excel in linear optoelectronic applications .

Solubility and Stability

- Alkyl-Substituted Fluorenes () : Long alkyl chains (e.g., dioctyl) enhance solubility in organic solvents but reduce crystallinity. The target compound’s pyrrolidine-sulfonyl groups balance solubility and film-forming ability, critical for device fabrication .

- Brominated Fluorenes () : Bromine atoms improve reactivity for cross-coupling but reduce stability under light/heat. Sulfonamide groups in the target compound may offer superior thermal and oxidative stability .

Biological Activity

2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene is a synthetic compound that has garnered attention due to its notable biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structure characterized by a fluorene core substituted at the 2 and 7 positions with pyrrolidin-1-ylsulfonyl groups. Its molecular formula is C21H22N2O5S2, with a molar mass of 446.54 g/mol. The biological significance of this compound stems from its sulfonamide moieties, which enhance interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide groups are believed to play a crucial role in inhibiting bacterial growth by interfering with essential metabolic pathways. Studies have shown that similar compounds within the sulfonamide class demonstrate efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it can induce cytotoxic effects in various cancer cell lines, including lung (A549) and breast (MDA-MB-231) carcinoma cells. The mechanism of action may involve modulation of cellular pathways that lead to apoptosis or inhibition of proliferation .

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes involved in disease processes. The presence of nitrogen-containing groups allows for potential oxidation-reduction reactions, which may further influence its reactivity and stability under physiological conditions.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. Below is a table summarizing key features and biological activities of similar compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 2,7-bis(phenylsulfonyl)-9H-fluorene | Phenyl instead of pyrrolidine | Different biological activity profile | Moderate antimicrobial activity |

| 2,7-bis(4-methylpyridinesulfonyl)-9H-fluorene | Pyridine substituent | Enhanced solubility and altered reactivity | Strong anticancer effects |

| 2,7-bis(thiophenesulfonyl)-9H-fluorene | Thiophene rings | Potentially different electronic properties | Variable antimicrobial activity |

This comparison highlights the versatility of the fluorene scaffold while emphasizing the unique contributions of the pyrrolidin-1-ylsulfonyl groups in terms of biological activity and chemical reactivity.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound. For instance:

- Study on Anticancer Efficacy : A recent study assessed the cytotoxic effects of various sulfonamide derivatives on A549 and MDA-MB-231 cell lines. Results indicated that certain derivatives exhibited greater efficacy than standard treatments such as Taxol .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against multidrug-resistant strains. The findings underscored the importance of structural modifications in enhancing bioactivity against resistant pathogens .

Q & A

Q. How can researchers optimize the synthesis of 2,7-bis(pyrrolidin-1-ylsulfonyl)-9H-fluorene?

Methodological Answer: Synthetic optimization requires systematic evaluation of reaction parameters using Design of Experiments (DOE) . Key factors include:

- Stoichiometry : Vary molar ratios of sulfonylating agents (e.g., pyrrolidine sulfonyl chloride) relative to the fluorene backbone.

- Temperature : Test thermal stability thresholds (e.g., 60–120°C) to minimize side reactions.

- Catalysts : Screen Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) for regioselective sulfonylation.

DOE reduces experimental iterations by identifying statistically significant variables . Post-reaction analysis (e.g., HPLC, NMR) validates purity and yield.

Q. What purification techniques are effective for isolating this compound?

Methodological Answer: Post-synthesis purification leverages membrane and column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to separate sulfonylated byproducts. For large-scale isolation, recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances crystalline yield. Purity (>95%) is confirmed via melting point analysis and mass spectrometry .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and predicted reactivity data?

Methodological Answer: Discrepancies in sulfonylation efficiency or regioselectivity can be addressed via quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path sampling . For example:

- Compare computed activation energies with experimental kinetic data to identify unaccounted steric/electronic effects.

- Use ab initio molecular dynamics to simulate solvent interactions affecting sulfonyl group orientation.

Experimental validation via single-crystal X-ray diffraction (e.g., bond angles, torsion angles) resolves structural ambiguities .

Q. What advanced spectroscopic techniques validate the electronic properties of this compound?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials to assess electron-withdrawing effects of sulfonyl groups.

- UV-Vis/NIR Spectroscopy : Correlate absorption maxima (λmax) with computational TD-DFT results to confirm π-π* transitions.

- Solid-State NMR : Resolve crystallographic disorder in fluorene derivatives by analyzing ¹³C chemical shifts and dipolar couplings .

Q. How do substituent effects influence the photophysical stability of sulfonylated fluorenes?

Methodological Answer:

- Accelerated Aging Studies : Expose derivatives to UV light (λ = 365 nm) and track degradation via HPLC-MS.

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >250°C) under nitrogen/air atmospheres.

- Transient Absorption Spectroscopy : Probe triplet-state lifetimes to evaluate intersystem crossing efficiency, which is critical for optoelectronic applications .

Q. What strategies mitigate batch-to-batch variability in sulfonylation reactions?

Methodological Answer:

- Process Control Systems : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Statistical Process Control (SPC) : Use control charts to track critical parameters (e.g., pH, temperature) and identify out-of-spec batches.

- Cross-Validation : Compare results across multiple reactors (e.g., microfluidic vs. batch reactors) to isolate equipment-specific variability .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in crystallographic vs. computational bond-length predictions?

Methodological Answer:

- Error Analysis : Calculate root-mean-square deviations (RMSD) between X-ray crystallography data (e.g., C–C bond lengths) and DFT-optimized structures.

- Disorder Modeling : Refine crystallographic data using software like SHELXL to account for dynamic disorder in sulfonyl groups.

- Benchmarking : Cross-reference with structurally analogous fluorene derivatives (e.g., 9,9-dioctyl-2,7-diborylated fluorenes) to establish expected bond-length ranges .

Q. What statistical frameworks are suitable for analyzing substituent effects on reaction yields?

Methodological Answer:

- Multivariate Regression : Correlate substituent parameters (Hammett σ, Taft steric constants) with yield data.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., solvent polarity, temperature) to identify dominant variables.

- Bayesian Optimization : Iteratively refine reaction conditions using probabilistic models to maximize yield with minimal trials .

Experimental Design

Q. How to design a high-throughput screening protocol for sulfonylated fluorene derivatives?

Methodological Answer:

- Microplate Arrays : Use 96-well plates with automated liquid handling to test 8–12 reaction conditions in parallel.

- In Situ Monitoring : Employ fluorescence quenching assays to detect sulfonylation completion without purification.

- Machine Learning : Train models on historical data to predict optimal conditions for new derivatives .

Q. What factorial designs are optimal for studying solvent effects on sulfonylation kinetics?

Methodological Answer:

- Central Composite Design (CCD) : Vary solvent polarity (e.g., DMSO, THF, toluene) and dielectric constants in a quadratic model.

- Response Surface Methodology (RSM) : Map reaction rate constants (k) against solvent parameters to identify maxima/minima.

- ANOVA : Statistically validate solvent-by-temperature interaction effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.